Basicity and Ionization State at Physiological pH
The target compound's N-methylation increases the predicted basicity of the amine by ~0.5 log units relative to the primary amine analog (2-chloropyridin-4-yl)methanamine . A higher pKa indicates a greater proportion of the positively charged, protonated species at physiological pH, which directly impacts solubility, target binding, and off-target interactions.
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 7.75 +/- 0.10 |
| Comparator Or Baseline | (2-Chloropyridin-4-yl)methanamine (CAS 144900-57-2): pKa = 7.26 +/- 0.29 |
| Quantified Difference | ΔpKa ≈ +0.49 (more basic) |
| Conditions | Predicted values from ChemicalBook database using ACD/Labs Percepta or similar models. |
Why This Matters
A 0.5 unit pKa shift represents a >3-fold change in the protonated/unprotonated ratio at pH 7.4, a critical driver for fragment binding kinetics and solubility, making the N-methylated analog a superior choice when a more basic amine is desired.
